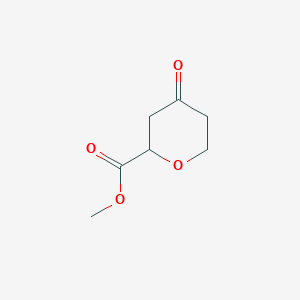

Methyl 4-oxotetrahydro-2H-pyran-2-carboxylate

Übersicht

Beschreibung

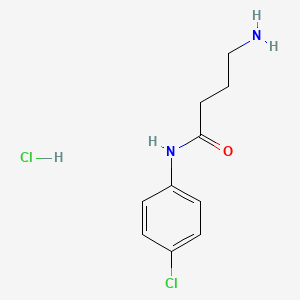

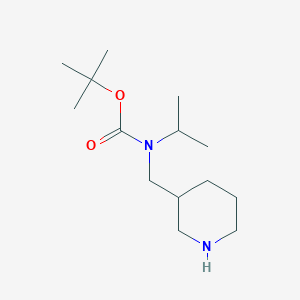

“Methyl 4-oxotetrahydro-2H-pyran-2-carboxylate” is a chemical compound with the molecular formula C7H10O4 . It has a molecular weight of 158.15 . The compound is stored in an inert atmosphere at 2-8°C . It is a liquid in its physical form .

Synthesis Analysis

The synthesis of “Methyl 4-oxotetrahydro-2H-pyran-2-carboxylate” and similar compounds has been a topic of research. For instance, a review discusses the nature of different physicochemical factors affecting the valence isomerism between 2H-pyrans and 1-oxatrienes . It also describes the most versatile synthetic methods reported in recent literature to access 2H-pyrans .Molecular Structure Analysis

The InChI code for “Methyl 4-oxotetrahydro-2H-pyran-2-carboxylate” is 1S/C7H10O4/c1-10-7(9)5-4-11-3-2-6(5)8/h5H,2-4H2,1H3 . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis

“Methyl 4-oxotetrahydro-2H-pyran-2-carboxylate” has a density of 1.2±0.1 g/cm3 . Its boiling point is 236.4±30.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 47.3±3.0 kJ/mol . The compound has an index of refraction of 1.456 .Wissenschaftliche Forschungsanwendungen

Catalytic Synthesis of Derivatives

Tetra-methyl ammonium hydroxide has been utilized as a catalyst for the efficient synthesis of various 4H-benzo[b]pyran derivatives. This method offers high yields under mild conditions, demonstrating the chemical's utility in facilitating organic synthesis reactions in aqueous media (Balalaie, Sheikh‐Ahmadi, & Bararjanian, 2007).

Microwave-assisted Liquid-phase Synthesis

A microwave-assisted synthesis approach using functional ionic liquid as soluble support for producing methyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylate has been developed. This technique yields high-purity products without the need for chromatographic purification, showcasing the chemical's adaptability to modern, efficient synthesis methods (Yi, Peng, & Song, 2005).

Synthesis of Substituted Benzoates

Methyl 2-oxo-2H-pyran-5-carboxylates have been reacted with substituted styrenes in the presence of palladium on activated carbon to afford methyl 4-biphenylcarboxylates. This process demonstrates the chemical's role in creating complex molecular architectures through Diels-Alder reactions (Matsushita, Sakamoto, Murakami, & Matsui, 1994).

Crystal Structure Analysis

The crystal structure of methyl 6-methyl-4-(benzoyloxymethyl)-2-oxo-2H-pyran-5-carboxylate has been elucidated through X-ray crystal analysis, contributing to the understanding of the structural aspects of such compounds. This research underscores the importance of detailed structural analysis in the development of novel organic compounds (Covarrubias-Zúñiga & Espinosa-Pérez, 1997).

Antimicrobial Activity

New methyl-7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates have been synthesized via a one-pot three-component condensation pathway. These compounds exhibit significant in vitro antimicrobial and antifungal activities, highlighting the potential biomedical applications of methyl 4-oxotetrahydro-2H-pyran-2-carboxylate derivatives (Bhat, Shalla, & Dongre, 2015).

Safety and Hazards

“Methyl 4-oxotetrahydro-2H-pyran-2-carboxylate” is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include P261, P280, and P305+P351+P338 . It is recommended to refer to the Material Safety Data Sheet (MSDS) for complete safety and handling information .

Eigenschaften

IUPAC Name |

methyl 4-oxooxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c1-10-7(9)6-4-5(8)2-3-11-6/h6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVGACOSKRXATSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(=O)CCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-oxotetrahydro-2H-pyran-2-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methyl-5-[(3-methylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1521170.png)

![[4-(Methanesulfonylmethyl)phenyl]methanamine](/img/structure/B1521177.png)

![4-({[(3-Fluorophenyl)methyl]amino}methyl)benzonitrile hydrochloride](/img/structure/B1521189.png)

![4-Methyl-5-[(4-methylphenyl)methyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B1521192.png)